Regioisomer-Dependent AChE Inhibition: Implied Unique Activity for 6,8-Dibromo Isomer vs. 1,8- and 3,8-Dibromo Analogs
The 6,8-dibromo regioisomer is expected to exhibit markedly different biological activity from its 1,8- and 3,8-dibromo counterparts. Direct SAR analysis on the same indenoquinoline amine core shows that the 1,8-dibromo isomer (15d) is a potent AChE inhibitor (IC50 = 230 nM), whereas the 3,8-dibromo isomer (15f) is over 100-fold less active (IC50 = 23,420 nM) [1]. This extreme range underscores that the 6,8-substitution pattern will confer a unique selectivity and potency profile that cannot be predicted or substituted by other dibromo isomers.
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; activity profile inferred to be unique based on regioisomeric SAR |
| Comparator Or Baseline | 1,8-dibromo isomer (15d): IC50 = 230 nM; 3,8-dibromo isomer (15f): IC50 = 23,420 nM |
| Quantified Difference | ~102-fold difference between 1,8- and 3,8-dibromo isomers, implying a distinct value for the 6,8-isomer |
| Conditions | In vitro enzyme inhibition assay, concentration range unspecified. Reference inhibitors: Tacrine (IC50 = 59 nM) and Galantamine (IC50 = 1280 nM) [1] |
Why This Matters
The 6,8-dibromo regioisomer offers a unique chemical probe for exploring biological targets; using a generic 'dibromoindenoquinoline' would lead to irreproducible and potentially inactive results in AChE and other target-based assays.
- [1] Ekiz, M.; Tutar, A.; Ökten, S.; Bütün, B.; Koçyiğit, Ü. M.; Taslimi, P.; Topçu, G. Synthesis, characterization, and SAR of arylated indenoquinoline-based cholinesterase and carbonic anhydrase inhibitors. Arch. Pharm. (Weinheim) 2018, 351, e1800167. DOI: 10.1002/ardp.201800167. View Source
